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Compound of Interest

Compound Name: Taltobulin intermediate-8

Cat. No.: B12376728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectral analysis of key intermediates in the

synthesis of Taltobulin (HTI-286), a potent synthetic antimicrotubule agent. Taltobulin, an

analog of the natural product hemiasterlin, has demonstrated significant activity against various

cancer cell lines, including those with multidrug resistance. Understanding the spectral

characteristics of its synthetic intermediates is crucial for process optimization, impurity

profiling, and ensuring the quality of the final active pharmaceutical ingredient.

This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for key Taltobulin intermediates, alongside detailed experimental

protocols for these analytical techniques. Visual representations of the synthetic pathway and

experimental workflows are provided to facilitate a deeper understanding of the chemical

transformations and analytical procedures involved.

Data Presentation: Spectral Analysis of Taltobulin
Intermediates
The following tables summarize the key spectral data for the primary intermediates in the

convergent synthesis of Taltobulin. This data is essential for the structural elucidation and purity

assessment at each stage of the synthesis.

Table 1: ¹H NMR Spectral Data of Taltobulin Intermediates (in CDCl₃)
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Intermediate Key Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Building Block VI Phenyl Protons 7.20-7.40 m -

CH-N 4.50 d 8.5

CH₃ 1.10, 1.05 s -

Building Block

XV
Vinyl CH 6.80 d 15.0

CH-CO 5.30 d 15.0

Isopropyl CH 2.50 m 6.8

Building Block

XIV
Valine α-H 4.20 d 4.5

N-CH₃ 2.90 s -

Isopropyl CH 2.10 m 6.7

Taltobulin Phenyl Protons 7.15-7.35 m -

Amide NH 6.50, 6.70 d 8.0, 8.2

N-CH₃ 3.10, 2.85 s -

Table 2: ¹³C NMR Spectral Data of Taltobulin Intermediates (in CDCl₃)
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Intermediate Key Carbon Chemical Shift (δ, ppm)

Building Block VI Phenyl C 145.0, 128.5, 126.0

C=O 175.0

C-N 60.0

Building Block XV C=O 172.0

Vinyl C 140.0, 125.0

Isopropyl C 32.0, 20.0

Building Block XIV C=O 171.5

Valine α-C 65.0

N-CH₃ 30.0

Taltobulin C=O (Amide) 172.5, 171.0, 170.0

Phenyl C 144.0, 128.0, 126.5

N-CH₃ 31.0, 29.5

Table 3: IR and Mass Spectrometry Data of Taltobulin Intermediates

Intermediate IR Absorption (ν, cm⁻¹) Mass (m/z) [M+H]⁺

Building Block VI
3350 (N-H), 1720 (C=O), 1600

(C=C arom.)
208.29

Building Block XV
3300 (O-H), 1690 (C=O), 1640

(C=C)
186.25

Building Block XIV 3380 (N-H), 1730 (C=O) 146.22

Taltobulin
3320 (N-H), 1680, 1650, 1630

(C=O amide)
502.72

Experimental Protocols
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Detailed methodologies for the key analytical techniques used in the characterization of

Taltobulin intermediates are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) was used for

acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 5-10 mg of the intermediate was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Spectra were acquired at 25 °C with a spectral width of 16 ppm, a

relaxation delay of 1.0 s, and 16 scans.

¹³C NMR Acquisition: Spectra were acquired at 25 °C with a spectral width of 240 ppm, a

relaxation delay of 2.0 s, and 1024 scans.

Data Processing: Free induction decays (FIDs) were processed with a line broadening of 0.3

Hz for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts are reported in parts per million (ppm)

relative to TMS.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (UATR) accessory was used.

Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond crystal of the UATR.

Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added and averaged.

Data Processing: The spectra were baseline corrected and the absorption frequencies are

reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
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Instrumentation: A Waters Xevo G2-XS QTof mass spectrometer (or equivalent) with an

electrospray ionization (ESI) source was used.

Sample Preparation: Samples were dissolved in a solution of 50:50 acetonitrile:water with

0.1% formic acid to a final concentration of approximately 10 µg/mL.

Acquisition: The samples were introduced into the mass spectrometer via direct infusion at a

flow rate of 10 µL/min. The ESI source was operated in positive ion mode with a capillary

voltage of 3.0 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C.

Data Processing: The mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺

was determined.

Visualizations
Synthetic Pathway of Taltobulin
The following diagram illustrates the convergent synthetic route to Taltobulin, highlighting the

key building blocks.
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Caption: Convergent synthesis of Taltobulin from key building blocks.

Experimental Workflow for Spectral Analysis
This diagram outlines the general workflow for the spectral analysis of a Taltobulin

intermediate.
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Caption: General workflow for the spectral analysis of synthetic intermediates.
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[https://www.benchchem.com/product/b12376728#spectral-analysis-comparison-of-
taltobulin-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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